4-(7-Aza-2-benzimidazolyl)benzamidoxime is a chemical compound characterized by the presence of a benzimidazole moiety, which is known for its diverse biological activities. This compound is classified under the category of organic compounds and specifically belongs to the group of amidoximes, which are derivatives of amides containing an oxime functional group. The unique structure of 4-(7-Aza-2-benzimidazolyl)benzamidoxime enables it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of 4-(7-Aza-2-benzimidazolyl)benzamidoxime can be approached through several synthetic routes. A common method involves the reaction of 7-aza-2-benzimidazole with benzoyl chloride followed by the treatment with hydroxylamine hydrochloride to form the oxime. This process typically requires specific conditions such as:
While detailed industrial production methods for this specific compound are not extensively documented, scaling up laboratory synthesis would involve optimizing reaction conditions (e.g., temperature, solvent, and reaction time) to maximize yield and purity. Quality control measures would also be essential to ensure consistency and safety in the final product.
The molecular formula of 4-(7-Aza-2-benzimidazolyl)benzamidoxime is . Its molecular weight is approximately 244.26 g/mol. The structural representation includes:
The structural characteristics can be summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C13H12N4O |
Molecular Weight | 244.26 g/mol |
IUPAC Name | 4-(7-Aza-2-benzimidazolyl)benzamidoxime |
InChI | InChI=1S/C13H12N4O/c14-11(15)12-8-6-4-5-7(9-12)10(16)17/h4-10,15H,1H2,(H2,14,15)(H,16,17) |
SMILES | C1=CC=C(C(=N)C(=O)N1)C2=NC3=C(N=C2)C=CC=N3 |
4-(7-Aza-2-benzimidazolyl)benzamidoxime can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of 4-(7-Aza-2-benzimidazolyl)benzamidoxime in synthetic organic chemistry.
The mechanism of action for 4-(7-Aza-2-benzimidazolyl)benzamidoxime primarily involves its interaction with biological targets such as enzymes and receptors. The benzimidazole portion is known for its ability to bind to various proteins, potentially inhibiting their activity. The amidoxime moiety may form covalent bonds with nucleophilic sites on proteins, leading to modulation of their function.
Research indicates that compounds with similar structures exhibit anti-proliferative effects on cancer cells, suggesting that 4-(7-Aza-2-benzimidazolyl)benzamidoxime may also possess similar properties through its interactions at the molecular level.
The physical properties of 4-(7-Aza-2-benzimidazolyl)benzamidoxime include:
Chemical properties include:
These properties make it suitable for various applications in scientific research.
4-(7-Aza-2-benzimidazolyl)benzamidoxime has potential applications in several scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2